molecular formula C15H13N3OS B2819229 2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896330-98-6

2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2819229
CAS RN: 896330-98-6
M. Wt: 283.35
InChI Key: PWFOYVQSSBVZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a derivative of pyrimido[1,2-a][1,3,5]triazin-6-one . It is a part of a class of compounds that have shown therapeutic interest and have been used in the development of new therapies .


Synthesis Analysis

The synthesis of this compound involves the introduction of substituents into positions 2, 4, and 7 of the ring . The diversity in the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold was achieved by the introduction of substituents into these positions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridopyrimidine moiety, which is a combination of pyrimidine and pyridine rings . This structure is present in relevant drugs and has been studied extensively in the development of new therapies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored using BnNH2 .


Physical And Chemical Properties Analysis

The compound is a colorless solid with a melting point of 354–357°C (decomp.) (DMSO) (mp 352–356°C 27), and a Rf value of 0.14 (CHCl3–MeOH, 25:1) .

Scientific Research Applications

Molecular Structure and Aromatic Delocalization

Research on similar compounds has provided insights into the molecular dimensions and aromatic delocalization within the pyrazole rings of 2-ethylsulfanyl-7-(4-methylphenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazines. These findings underscore the significance of the structural features that influence the chemical and physical properties of these molecules. The studies highlight the variability in the conformations adopted by the ethylsulfanyl substituents and the absence of hydrogen bonds in their crystal structures, though pi-stacking interactions link pairs of molecules in certain derivatives (Insuasty et al., 2008).

Synthetic Accessibility via Cyclocondensation

The synthetic accessibility of pyridyl-substituted 1,3,5-triazines has been demonstrated through a one-step cyclocondensation process. This method utilizes 4H-pyrido[1,3]oxazin-4-ones with amidines, showcasing a broad applicability and efficiency in synthesizing a variety of triazine compounds. This approach is notable for its potential in various fields of application, highlighting the versatility and utility of triazine derivatives in organic synthesis (Le Falher et al., 2014).

Novel Synthesis Techniques

A novel approach for synthesizing 2-dialkylamino-4H-pyrido[1,2-a][1,3,5]triazin-4-ones has been described, involving a one-pot synthesis that highlights the potential for creating a library of pyridotriazines. These compounds are of interest as building blocks in medicinal chemistry, demonstrating the compound's relevance in drug discovery and development processes (Dagdag, 2022).

Fluorescent Organic Compounds

The synthesis of pyrido[1,2-b][1,2,4]triazines has been reported to yield compounds with considerable red light emission in the 650 nm range. This finding suggests applications in the development of new fluorescent materials for use in various scientific and technological fields (Darehkordi et al., 2018).

Biological Applications and BSA-Binding Studies

Research on sulfonated zinc-triazine complexes with a pyridyl triazine core has explored their water solubility and potential for biological applications. Binding studies with bovine serum albumin (BSA) have been conducted, indicating the potential for these complexes to facilitate serum distribution via albumins, suggesting applications in biochemistry and pharmacology (Abeydeera et al., 2018).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have been found to inhibit CDK2, a target for cancer treatment .

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potential. Given its structural similarity to other compounds that have shown therapeutic interest, it could be a promising candidate for the development of new therapies .

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-11-5-7-12(8-6-11)10-20-14-16-13-4-2-3-9-18(13)15(19)17-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFOYVQSSBVZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.